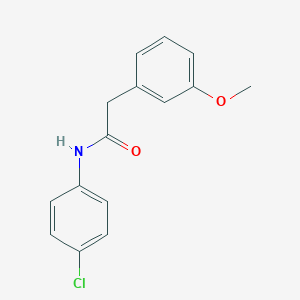
Sorbitan
Overview
Description
Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide . This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. This reaction typically yields a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol being the dominant product . The dehydration reaction can be carried out even in the presence of excess water .
Industrial Production Methods: The industrial production of this compound involves the etherification of sorbitol followed by esterification. Optimal conditions for the etherification reaction include a catalyst concentration of 1.1%, a reaction temperature of 150°C, and a reaction time of 90 minutes . The process is conducted under nitrogen protection and a vacuum degree of no less than 0.096 Mpa .
Chemical Reactions Analysis
Types of Reactions: Sorbitan undergoes various chemical reactions, including esterification and crystallization. Esterification involves the reaction of this compound with fatty acids to form this compound esters .
Common Reagents and Conditions: The esterification reaction typically uses oleic acid and is conducted under conditions that include a catalyst and controlled temperature .
Major Products: The major products formed from these reactions include this compound esters such as this compound monooleate (Span 80), which is widely used as an emulsifier .
Scientific Research Applications
Sorbitan and its derivatives have a wide range of applications in various fields:
Chemistry: Used as emulsifying agents in the preparation of emulsions, creams, and ointments.
Biology: Employed in the stabilization of proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and solubility of drugs.
Industry: Applied in the food industry as emulsifiers and stabilizers.
Mechanism of Action
The mechanism by which sorbitan exerts its effects involves its amphiphilic nature, allowing it to reduce interfacial tension and improve the dispersion or solubilization of one phase in another . This property is crucial in its role as an emulsifying agent.
Comparison with Similar Compounds
Polysorbates: Ethoxylated sorbitan esters known as polysorbates (e.g., Tween 80) are widely used in pharmaceuticals and food.
Sorbitol: A precursor to this compound, used in various applications including as a sweetener and humectant.
Uniqueness: this compound’s unique property lies in its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, which are ethoxylated, this compound esters are non-ethoxylated, making them suitable for different applications .
Properties
CAS No. |
20662-31-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |
InChI Key |
JNYAEWCLZODPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(bromoacetyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8753935.png)
![4-chloro-6-methyl-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8753937.png)





![4-[1-(2-Methylpropyl)-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B8753975.png)


![8-Chloro-1-isopropyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8754002.png)

![7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B8754017.png)
